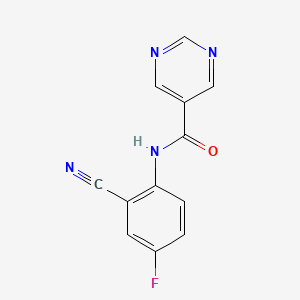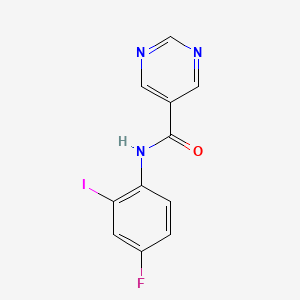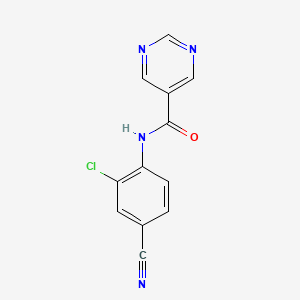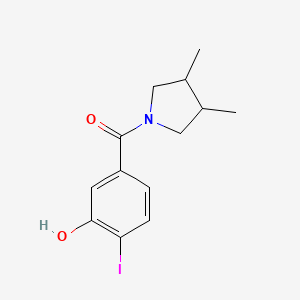![molecular formula C14H18BrNO3 B6631902 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as Boc-protected 3-hydroxymethyl-2-bromo-benzamide and has been synthesized for various applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in lab experiments is its high purity and availability. This compound can be synthesized in large quantities with high yield and purity, making it readily available for scientific research. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are many future directions for the use of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide in scientific research. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, this compound could be used as a starting material for the synthesis of new antibiotics to combat bacterial infections.
Conclusion:
In conclusion, 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is a compound with unique pharmacological properties that has been widely used in scientific research. Its high yield and purity make it readily available for various applications in medicinal chemistry. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide involves the condensation of 3-hydroxymethyl-2-bromo-benzamide with 4-(hydroxymethyl)oxan-4-ol in the presence of a base such as triethylamine. The resulting compound is then protected with a Boc group to give the final product. The synthesis method of this compound has been optimized for high yield and purity, making it readily available for scientific research.
Scientific Research Applications
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has been widely used in medicinal chemistry research for its potential as a pharmacological agent. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used as a starting material for the synthesis of various analogs, which have shown promising results in preclinical studies.
properties
IUPAC Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10-3-2-4-11(12(10)15)13(18)16-14(9-17)5-7-19-8-6-14/h2-4,17H,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLUBAUXGVECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2(CCOCC2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)


![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)